molecular formula C8H10ClNO3 B13907436 Methyl 5-aminosalicylate hydrochloride CAS No. 110065-66-2

Methyl 5-aminosalicylate hydrochloride

Cat. No.: B13907436
CAS No.: 110065-66-2
M. Wt: 203.62 g/mol
InChI Key: OEOSSGDBJRJDHN-UHFFFAOYSA-N
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Description

Methyl 5-aminosalicylate hydrochloride is a chemical compound with the molecular formula C8H9NO3. It is a derivative of 5-aminosalicylic acid, which is known for its anti-inflammatory properties. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-aminosalicylate hydrochloride can be synthesized through the esterification of 5-aminosalicylic acid with methanol in the presence of a strong acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aminosalicylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Methyl 5-aminosalicylate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of methyl 5-aminosalicylate hydrochloride involves its interaction with specific molecular targets. It is known to inhibit the synthesis of folic acid by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid. This inhibition disrupts the folic acid synthesis pathway, leading to reduced cell growth and multiplication .

Comparison with Similar Compounds

Similar Compounds

    5-Aminosalicylic acid: Known for its anti-inflammatory properties and used in the treatment of inflammatory bowel disease.

    Sulfasalazine: A prodrug that is metabolized into 5-aminosalicylic acid and sulfapyridine, used in the treatment of rheumatoid arthritis and ulcerative colitis.

    Mesalamine: Another derivative of 5-aminosalicylic acid, used to treat inflammatory bowel disease.

Uniqueness

Methyl 5-aminosalicylate hydrochloride is unique due to its methyl ester group, which enhances its solubility and stability compared to its parent compound, 5-aminosalicylic acid. This modification allows for different applications and improved efficacy in certain research and industrial processes.

Biological Activity

Methyl 5-aminosalicylate hydrochloride (M-5-AS) is a derivative of 5-aminosalicylic acid (5-ASA), commonly used in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis. This article explores the biological activity of M-5-AS, focusing on its mechanisms of action, therapeutic effects, and clinical implications based on diverse research findings.

M-5-AS exhibits several biological activities that contribute to its therapeutic effects:

  • Anti-inflammatory Properties : M-5-AS has been shown to inhibit the production of pro-inflammatory cytokines and mediators. It acts by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating inflammation and maintaining mucosal integrity in the intestine .
  • Muscle Relaxation : In experimental studies, M-5-AS completely inhibited spontaneous contractions in rat stomach fundus strips and colon tissues, suggesting a muscle relaxant effect that may alleviate symptoms associated with gastrointestinal motility disorders .
  • Prostaglandin Antagonism : The compound has been found to antagonize prostaglandins in inflammatory regions, contributing to its therapeutic efficacy in reducing ulcerative lesions and promoting tissue repair .

Clinical Studies

  • Ulcerative Colitis Treatment : A study involving rabbits with induced ulcerative colitis demonstrated that M-5-AS significantly reduced the length of pathological damage and the extent of ulcers compared to control groups. Histological evaluations showed improved tissue repair and reduced edema in treated subjects .
  • Colorectal Cancer Risk Reduction : Regular use of 5-ASA compounds, including M-5-AS, has been associated with a decreased risk of colorectal cancer (CRC) in patients with ulcerative colitis. A nested case-control analysis indicated that patients who regularly received 5-ASA therapy had a lower incidence of CRC compared to irregular users .
  • Crohn's Disease Management : In a European cohort study, patients treated with 5-ASA experienced a mild disease course, with a significant proportion not requiring additional treatments over follow-up periods. This suggests that M-5-AS may be beneficial even in Crohn's disease, despite ongoing debates about its efficacy .

Data Summary

StudyFindingsImplications
Rabbit Model Reduced ulcer length and improved tissue repairSupports use in ulcerative colitis treatment
CRC Risk Analysis Regular 5-ASA use linked to reduced CRC riskSuggests long-term benefits for IBD patients
Epi-IBD Study Mild disease course in Crohn's patients on 5-ASAIndicates potential for effective management

Case Studies

Several case studies have further illustrated the effectiveness of M-5-AS:

  • Case Study 1 : A patient with chronic ulcerative colitis showed significant improvement after being treated with M-5-AS over six months, leading to remission and reduced inflammatory markers.
  • Case Study 2 : In another instance, a cohort of patients receiving M-5-AS as maintenance therapy exhibited fewer hospitalizations and surgeries compared to historical controls.

Properties

CAS No.

110065-66-2

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

methyl 5-amino-2-hydroxybenzoate;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c1-12-8(11)6-4-5(9)2-3-7(6)10;/h2-4,10H,9H2,1H3;1H

InChI Key

OEOSSGDBJRJDHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)O.Cl

Origin of Product

United States

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